molecular formula C21H28ClNO4 B563528 4-Hydroxy Propafenone-d5 Hydrochloride CAS No. 1189863-32-8

4-Hydroxy Propafenone-d5 Hydrochloride

Cat. No. B563528
CAS RN: 1189863-32-8
M. Wt: 398.939
InChI Key: WKRSKHMUIJZGKZ-CHHLNNTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Propafenone-d5 Hydrochloride is a labeled metabolite of Propafenone . It is used for research purposes only and is not intended for diagnostic or therapeutic use . The molecular weight of this compound is 398.94 and its molecular formula is C21H23D5ClNO4 .


Synthesis Analysis

The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy Propafenone-d5 Hydrochloride is represented by the SMILES notation: O(C(C(C(NCCC)([2H])[2H])(O)[2H])([2H])[2H])C1=C(C(CCC2=CC=CC=C2)=O)C=CC(O)=C1.Cl .


Chemical Reactions Analysis

4-Hydroxy Propafenone-d5 Hydrochloride is a deuterium-labeled compound. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy Propafenone-d5 Hydrochloride include a molecular weight of 398.94 and a molecular formula of C21H23D5ClNO4 .

Mechanism of Action

The mechanism of action of Propafenone, the parent compound of 4-Hydroxy Propafenone-d5 Hydrochloride, involves the slowing of the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Safety and Hazards

4-Hydroxy Propafenone-d5 Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid ingestion and inhalation, and to use this compound only in a well-ventilated area .

Future Directions

As a labeled metabolite of Propafenone, 4-Hydroxy Propafenone-d5 Hydrochloride is primarily used for research purposes . Its future directions are likely to be influenced by the ongoing research in the field of proteomics and drug development .

properties

CAS RN

1189863-32-8

Product Name

4-Hydroxy Propafenone-d5 Hydrochloride

Molecular Formula

C21H28ClNO4

Molecular Weight

398.939

IUPAC Name

1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D;

InChI Key

WKRSKHMUIJZGKZ-CHHLNNTKSA-N

SMILES

CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

synonyms

1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone-_x000B_d5 Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.